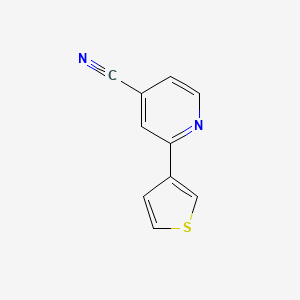

2-(Thiophen-3-yl)pyridine-4-carbonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

2-thiophen-3-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCAHHJRROFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cross-Coupling Reactions

One of the most efficient methods to prepare this compound is via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, between a halogenated pyridine-4-carbonitrile and a thiophene-3-boron or stannyl derivative.

- Starting material: 2-halopyridine-4-carbonitrile (e.g., 2-bromo- or 2-chloropyridine-4-carbonitrile).

- Coupling partner: 3-thiopheneboronic acid or 3-thiopheneboronic ester.

- Catalyst system: Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Mixture of water and organic solvents such as dioxane or DMF.

- Temperature: 80–110 °C.

- Reaction time: Several hours under inert atmosphere.

This method provides regioselective substitution at the 2-position of the pyridine ring with the thiophene-3-yl group while preserving the cyano group at the 4-position.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the pyridine ring is activated by electron-withdrawing groups, nucleophilic aromatic substitution can be employed:

- Starting from 2-chloropyridine-4-carbonitrile.

- Reacting with 3-thiophenyl nucleophiles or their equivalents.

- Conditions: Polar aprotic solvents such as DMF, elevated temperatures.

- This route is less common due to the lower nucleophilicity of thiophene derivatives and potential side reactions.

Direct C–H Activation Methods

Recent advances in C–H activation have enabled direct arylation of pyridine rings:

- Using transition metal catalysts (e.g., Pd, Rh, or Ni complexes).

- Thiophene-3-yl coupling directly onto pyridine-4-carbonitrile.

- Requires specific ligands and optimized conditions to achieve selectivity.

This method avoids prefunctionalization steps but may require extensive optimization.

Multi-Step Synthesis via Pyridine Ring Construction

An alternative approach involves constructing the pyridine ring with the desired substituents already in place:

- Cyclization reactions involving appropriate aldehydes, nitriles, and thiophene-containing building blocks.

- Example: Condensation of thiophene-3-carbaldehyde with cyano-substituted precursors under basic or acidic catalysis.

- Followed by oxidation or functional group transformations to yield the target compound.

This method is more complex and less commonly used for this specific compound.

Representative Experimental Data and Conditions

| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloropyridine-4-carbonitrile | 3-Thiopheneboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/H2O, 90 °C, 12 h | 75–85 | Suzuki coupling, regioselective |

| 2 | 2-Bromopyridine-4-carbonitrile | 3-Thiopheneboronic ester, Pd(dppf)Cl2, Cs2CO3 | DMF, 100 °C, 8 h | 70–80 | Alternative Suzuki conditions |

| 3 | 2-Chloropyridine-4-carbonitrile | Thiophene-3-thiol, Base | DMF, 120 °C, 6 h | 50–60 | SNAr method, moderate yield |

| 4 | Pyridine precursors + thiophene aldehyde | Acid/base catalysis | Reflux, several hours | 40–55 | Multi-step ring construction |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the thiophene ring and pyridine carbonitrile framework. Signals characteristic of the thiophene protons appear in the aromatic region (6.5–7.5 ppm), and the nitrile carbon resonates near 115–120 ppm in ^13C NMR.

- Infrared Spectroscopy: Strong absorption band near 2220 cm^-1 confirms the nitrile (C≡N) group.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

- Elemental Analysis: Matches calculated values for C, H, N content, confirming purity and correct composition.

Research Findings and Optimization Notes

- The Suzuki cross-coupling method is the most widely adopted for high yield and selectivity.

- Choice of catalyst and base significantly affects reaction efficiency.

- Microwave-assisted synthesis can reduce reaction times for coupling steps.

- Purification typically involves recrystallization or column chromatography.

- The cyano group is stable under coupling conditions, allowing for direct functionalization without protection.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 2-Halopyridine-4-carbonitrile | Pd catalysts, boronic acid | High regioselectivity, good yield | Requires halogenated precursors |

| Nucleophilic Aromatic Substitution | 2-Chloropyridine-4-carbonitrile | Thiophene nucleophile, base | Direct substitution | Moderate yield, harsher conditions |

| C–H Activation | Pyridine-4-carbonitrile | Transition metal catalysts | Avoids prefunctionalization | Requires optimization, costly catalysts |

| Multi-Step Ring Construction | Various pyridine and thiophene precursors | Acid/base catalysis | Flexible for complex analogs | Longer synthesis, lower yield |

化学反应分析

Types of Reactions

2-(Thiophen-3-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the nitrile group can produce primary amines .

科学研究应用

Anticancer Properties

Research has indicated that pyridine derivatives, including 2-(Thiophen-3-yl)pyridine-4-carbonitrile, exhibit significant anticancer activity. A study demonstrated the synthesis of a series of thiophene derivatives that showed promising efficacy against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound's structural features contribute to its ability to interact with biological targets effectively.

Antimicrobial Activity

Pyridine-based compounds have been reported to possess antimicrobial properties. The presence of the thiophene moiety enhances the biological activity of these compounds against a range of pathogens, including bacteria and fungi. For instance, similar derivatives have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as nucleophilic substitution and cyclization. One notable application is its use in the synthesis of novel pyrazolo-pyrimidine derivatives, which have demonstrated significant biological activities .

Fluorescent Materials

The compound has also been explored for its potential as a fluorescent material. Pyridine derivatives are known for their photophysical properties, making them suitable candidates for applications in security markers and fluorescent dyes. Their ability to emit light upon excitation can be harnessed in various fields, including bioimaging and sensor technology .

Conductive Polymers

Research into conductive polymers has identified pyridine derivatives as key components due to their electron-withdrawing properties. This compound can be incorporated into polymer matrices to enhance conductivity and stability, leading to advancements in electronic devices . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Security Markers

The fluorescent properties of this compound make it an attractive candidate for use as a security marker in documents and currency. The ability to incorporate it into inks that fluoresce under specific lighting conditions can help prevent counterfeiting and enhance document security .

Case Studies

作用机制

The mechanism of action of 2-(Thiophen-3-yl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways or inhibition of specific enzymes .

相似化合物的比较

Key Observations :

- Thiophene Position: The substitution of thiophene at position 3 (target compound) versus 2 (e.g., ) alters steric and electronic interactions.

- Functional Groups : The presence of oxo (), piperazine (), or trifluoromethyl () groups significantly impacts solubility, bioavailability, and target selectivity. For example, the CF₃ group in enhances metabolic stability.

- Ring Systems: Fused heterocycles (e.g., thieno[2,3-b]pyridine in ) increase rigidity and planararity, improving binding to flat enzymatic pockets compared to non-fused pyridines.

Key Research Findings

- Electronic Effects: The electron-withdrawing cyano group in this compound stabilizes charge-transfer complexes, making it suitable for optoelectronic applications .

- Structure-Activity Relationships (SAR): Substitution at pyridine position 4 (cyano) versus 3 (e.g., ) affects molecular dipole moments and binding pocket compatibility. Thiophen-3-yl’s reduced steric bulk compared to 2-yl may enhance interactions with flat enzymatic surfaces (e.g., kinases ).

生物活性

2-(Thiophen-3-yl)pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Anticancer Activity

Recent studies have identified this compound as having significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects. In one study, the compound exhibited an IC50 value indicating moderate activity against human cancer cells, suggesting its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| H460 | 200 | Moderate |

| A549 | 180 | Moderate |

| HT-29 | 150 | Strong |

| SMMC-7721 | 160 | Moderate |

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Research indicates that it may inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation. A study highlighted its ability to reduce edema in animal models, suggesting a mechanism involving COX inhibition .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX).

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels in cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a comparative study, this compound was evaluated alongside other known anticancer agents. The results indicated that it had comparable efficacy to established drugs like doxorubicin but with lower toxicity profiles in normal cells .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model. Results showed significant reduction in swelling compared to the control group, reinforcing its potential therapeutic application in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Thiophen-3-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine-carbonitrile derivatives often involves cross-coupling reactions or condensation strategies. For example, thiophene moieties can be introduced via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) under reflux conditions in polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) . Cyclization steps may require optimization of bases (e.g., NaHCO₃) and reducing agents (e.g., NaCNBH₃) to enhance yields . Precedents for similar compounds (e.g., 6-alkyl-2-amino-4-aryl-pyrano[3,2-c]pyridine-3-carbonitriles) highlight the use of sodium in methanol to facilitate cyclization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify proton environments and carbon types (e.g., aromatic thiophene vs. pyridine signals). IR spectroscopy can confirm the presence of nitrile (C≡N) stretches (~2200 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and torsional data. For example, related pyridine-carbonitriles show C–C bond lengths of ~1.46 Å and dihedral angles of 179.6° between aromatic rings .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly in water due to the hydrophobic thiophene and nitrile groups.

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group . Avoid prolonged exposure to light or heat (>40°C), as aryl nitriles may degrade via radical pathways .

Advanced Research Questions

Q. What strategies can address low yields in the cyclization steps during the synthesis of this compound derivatives?

- Methodological Answer : Low yields in cyclization often stem from steric hindrance or improper reaction kinetics. Strategies include:

- Catalyst Optimization : Use Pd(dppf)Cl₂ for efficient cross-coupling .

- Solvent Screening : Polar solvents like DMF enhance solubility of intermediates .

- Temperature Gradients : Gradual heating (e.g., 0°C → 65°C) reduces side reactions .

- Additives : Sodium or potassium salts (e.g., KI) improve reaction efficiency .

Q. How can computational chemistry predict the electronic properties and reactivity of this compound in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- HOMO-LUMO Gaps : To predict charge-transfer behavior (e.g., ~4.5 eV for similar thieno[2,3-b]pyridines) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the thiophene and pyridine rings .

- Reactivity Descriptors : Fukui indices guide functionalization at the 3-position of thiophene or 4-position of pyridine .

Q. What analytical techniques resolve conflicting data regarding the tautomeric behavior of this compound in different solvents?

- Methodological Answer :

- Dynamic NMR : Track proton shifts in DMSO-d₆ vs. CDCl₃ to detect keto-enol tautomerism .

- UV-Vis Spectroscopy : Solvent-dependent absorbance shifts (e.g., λmax at 270 nm in ethanol vs. 290 nm in hexane) indicate tautomeric equilibria .

- SC-XRD : Resolve ambiguity by confirming the dominant tautomer in the solid state .

Q. How does the thiophene ring substitution pattern (3-yl vs. 2-yl) influence the photophysical properties of pyridine-carbonitrile derivatives?

- Methodological Answer : Thiophene-3-yl substitution increases steric strain compared to 2-yl isomers, altering conjugation. For example:

- Fluorescence Quenching : 3-yl derivatives exhibit reduced quantum yields (Φ ~0.2) due to non-radiative decay from twisted geometries .

- Absorption Bands : 3-yl substitution red-shifts λmax by ~15 nm compared to 2-yl analogs .

Q. What safety protocols are critical when handling this compound, given its potential reactivity?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of nitrile vapors .

- Storage : Keep in flame-resistant cabinets away from ignition sources (P210) .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (P501) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。